3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine
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Overview
Description
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound is characterized by a pyridine ring substituted with a hydroxy group and a spirocyclic structure containing a dioxaspirodecane moiety. It is a useful research chemical with applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine involves multiple steps :
Stage 1: 6-bromo-pyridin-3-ol is reacted with n-butyllithium in tetrahydrofuran (THF) and hexane at -78°C for 20 minutes.
Stage 2: The resulting mixture is treated with sec-butyllithium in THF, hexane, and cyclohexane at -78°C for 1 hour.
Stage 3: Cyclohexanedione monoethylene ketal is added to the mixture in THF at -78°C and stirred for 1 hour.
Workup: The reaction mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined extracts are washed with brine, dried over magnesium sulfate, and evaporated under vacuum.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy groups and the spirocyclic structure play a crucial role in its reactivity and binding to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-3-pyridinol
- Ethyl (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetate
- 1,4-Dioxaspiro[4.5]decan-6-one
Uniqueness
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the dioxaspirodecane moiety.
Properties
IUPAC Name |
6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-10-1-2-11(14-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,15-16H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTKQVXMPAEOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=NC=C(C=C3)O)O)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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